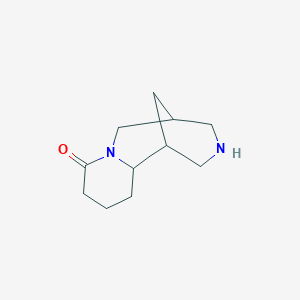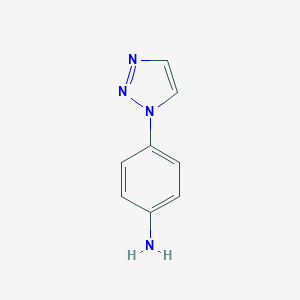
Benzothiazole, 2-(trifluoroethenyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 2-(trifluoroethenyl)-(9CI) is a heterocyclic compound that features a benzothiazole ring substituted with a trifluorovinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2-(trifluoroethenyl)-(9CI) typically involves the reaction of benzothiazole derivatives with trifluorovinyl-containing reagents. One common method is the cyclization of 2-aminothiophenol with trifluorovinyl ketones under acidic conditions . Another approach involves the use of trifluorovinyl halides in the presence of a base to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of Benzothiazole, 2-(trifluoroethenyl)-(9CI) may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzothiazole, 2-(trifluoroethenyl)-(9CI) undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Trifluoroethyl derivatives.
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Benzothiazole, 2-(trifluoroethenyl)-(9CI) has diverse applications in scientific research:
Mechanism of Action
The mechanism by which Benzothiazole, 2-(trifluoroethenyl)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or interact with cellular receptors, leading to therapeutic effects. The trifluorovinyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 2-(2-Furyl)benzothiazole
Comparison: Benzothiazole, 2-(trifluoroethenyl)-(9CI) is unique due to the presence of the trifluorovinyl group, which imparts distinct chemical and physical properties. Compared to 2-aminobenzothiazole and 2-mercaptobenzothiazole, it exhibits enhanced stability and reactivity. The trifluorovinyl group also contributes to its unique optical properties, making it suitable for applications as a fluorescent probe .
Properties
CAS No. |
18101-08-1 |
|---|---|
Molecular Formula |
C9H4F3NS |
Molecular Weight |
215.2 g/mol |
IUPAC Name |
2-(1,2,2-trifluoroethenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H4F3NS/c10-7(8(11)12)9-13-5-3-1-2-4-6(5)14-9/h1-4H |
InChI Key |
GWHRHXMUJPVWNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(F)F)F |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(F)F)F |
Synonyms |
Benzothiazole, 2-(trifluoroethenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)



![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)


![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)




